4'-Methyl-4-biphenylboronic acid 4'-Methyl-4-biphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 393870-04-7
VCID: VC2476697
InChI: InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3
SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O
Molecular Formula: C13H13BO2
Molecular Weight: 212.05 g/mol

4'-Methyl-4-biphenylboronic acid

CAS No.: 393870-04-7

Cat. No.: VC2476697

Molecular Formula: C13H13BO2

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

4'-Methyl-4-biphenylboronic acid - 393870-04-7

Specification

CAS No. 393870-04-7
Molecular Formula C13H13BO2
Molecular Weight 212.05 g/mol
IUPAC Name [4-(4-methylphenyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3
Standard InChI Key UVCRLTMCDUXFSL-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O

Introduction

4'-Methyl-4-biphenylboronic acid (CAS 393870-04-7) is an organoboron compound with a biphenyl backbone featuring a methyl substituent at the 4'-position and a boronic acid group at the 4-position. Widely utilized in organic synthesis, it serves as a critical reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures. Below is a detailed analysis of its properties, synthesis, applications, and research findings.

Synthesis and Industrial Production

The compound is synthesized via palladium-catalyzed coupling reactions. A common route involves:

  • Borylation of 4-bromo-4'-methylbiphenyl:

    4-Bromo-4’-methylbiphenyl+B2(pin)2Base (e.g., K2CO3)Pd catalyst (e.g., Pd(dppf)Cl2)4’-Methyl-4-biphenylboronic acid\text{4-Bromo-4'-methylbiphenyl} + \text{B}_2(\text{pin})_2 \xrightarrow[\text{Base (e.g., K}_2\text{CO}_3)]{\text{Pd catalyst (e.g., Pd(dppf)Cl}_2\text{)}} \text{4'-Methyl-4-biphenylboronic acid}

    Reaction conditions: Mild temperatures (60–80°C), polar aprotic solvents (DMF, THF), and inert atmospheres .

Industrial optimizations:

  • Continuous flow reactors: Improve yield and reduce solvent usage.

  • Catalyst recycling: Enhances economic feasibility .

Chemical Reactivity

The boronic acid group enables diverse transformations:

Reaction TypeReagents/ConditionsKey ProductsExample Applications
Suzuki-Miyaura CouplingPd catalysts (e.g., Pd(PPh₃)₄), K₂CO₃, DMF/THFBiaryl derivatives (e.g., styrenes)Pharmaceutical intermediates
OxidationH₂O₂, m-CPBA4'-Methyl-4-biphenylphenolPolymer precursors
ReductionNaBH₄, LiAlH₄Boronate esters (e.g., pinacolate)Protective group strategies

Notable example:
In a study by ACS Publications, 4'-methyl-4-biphenylboronic acid coupled with 4-iodotoluene under Pd catalysis to yield a biaryl product (77% yield) .

Organic Synthesis

  • Cross-coupling: Forms carbon-carbon bonds in biaryl structures, essential for synthesizing APIs and agrochemicals .

  • Polymer chemistry: Used to create conjugated polymers with tailored electronic properties .

Pharmaceutical Development

  • Boron-containing drugs: Derivatives exhibit enzyme inhibition (e.g., proteases, kinases) and antimicrobial activity .

  • Case study: A boronic acid derivative synthesized via Suzuki coupling showed 8-fold improved biofilm disruption in FimH inhibitors.

Material Science

  • Nanomaterials: Integrated into graphene or quantum dot hybrids for optoelectronic devices .

  • Polymer design: Enhances solubility and processability of aromatic polymers .

Environmental Remediation

  • Heavy metal binding: Forms stable complexes with pollutants like Pb²⁺ and Hg²⁺ .

Biological Activity

While direct biological data is limited, its derivatives demonstrate:

  • Antimicrobial properties: Disruption of bacterial cell walls or nucleic acid synthesis.

  • Antiviral potential: Analogous boronic acids inhibit viral enzymes (e.g., HIV protease).

Comparison with Related Compounds

CompoundStructureReactivity Difference
Phenylboronic acidNo biphenyl/methyl groupsLower steric hindrance, less selective
4-Biphenylboronic acidBiphenyl without methylReduced solubility in organic solvents
4-Methoxyphenylboronic acidMethoxy groupElectron-donating effects alter coupling rates

Table 1: Physical Properties

PropertyValue
Melting PointNot reported
SolubilityModerate in THF, DMF
StabilitySensitive to moisture/air

Table 2: Key Reactions and Yields

ReactionConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–77%
Oxidation to PhenolH₂O₂, RT60–80%
Reduction to BoronateNaBH₄, THF, 0°C85%

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